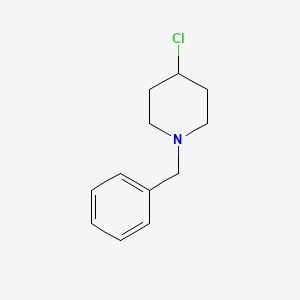

1-Benzyl-4-chloropiperidine

描述

Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

Significance of the Piperidine Ring as a Core Scaffold in Bioactive Molecules

The piperidine ring is considered a "privileged" scaffold in medicinal chemistry. researchgate.net This is due to its profound impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.net The inclusion of a piperidine moiety can enhance a molecule's membrane permeability, improve its binding affinity to biological targets, and increase its metabolic stability. researchgate.net These characteristics make piperidine and its derivatives highly sought-after building blocks in the development of new therapeutic agents across a wide range of applications, including antiviral, agrochemical, and pharmaceutical industries. ijnrd.org The versatility of the piperidine scaffold allows it to be a part of the pharmacophore, directly interacting with enzyme active sites, or to serve as a structural element to achieve a desired conformation and improve a drug's ADME/Tox (absorption, distribution, metabolism, and excretion/toxicology) properties. mdpi.com

Historical Context of 1-Benzyl-4-chloropiperidine Research

Research into piperidine derivatives has a long history, with early work focusing on their synthesis and pharmacological properties. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of 4-substituted piperidines as crucial intermediates for pharmacologically active compounds. The N-benzyl protecting group is a common strategy in the synthesis of piperidine-based drugs, allowing for modifications at other positions of the ring before its removal. The development of synthetic routes to compounds like fentanyl and its analogues, which often utilize a 4-substituted piperidine core, has further highlighted the importance of intermediates such as this compound. ajrconline.orgdea.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDDTLVBWCOBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388475 | |

| Record name | 1-benzyl-4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67848-71-9 | |

| Record name | 1-benzyl-4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Chloropiperidine

Direct Alkylation Approaches

Direct alkylation methods are predicated on the introduction of the benzyl (B1604629) group onto a piperidine (B6355638) nitrogen. This can be achieved through various reaction pathways.

A straightforward and common method for the synthesis of 1-benzyl-4-chloropiperidine involves the direct N-alkylation of 4-chloropiperidine (B1584346) with benzyl chloride. This reaction is a classic example of a nucleophilic substitution, where the secondary amine of the 4-chloropiperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, thereby driving the reaction to completion. Common bases used for this purpose include potassium carbonate. The choice of solvent can influence the reaction rate and yield.

An alternative strategy begins with the alkylation of 4-piperidone (B1582916). rsc.orggoogle.com In this approach, 4-piperidone is reacted with benzyl bromide to yield N-benzyl-4-piperidone. chemicalbook.com This intermediate is a key precursor in several synthetic routes. caymanchem.com The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the benzyl bromide. One patented method describes the synthesis of N-benzyl-4-piperidone by reacting 4-piperidone with benzyl bromide in the presence of a base. google.com Another approach involves the reaction of 4-piperidone hydrochloride with potassium carbonate in dimethylformamide (DMF), followed by the addition of benzyl bromide, yielding N-benzyl-4-piperidone in high yield. chemicalbook.com

| Reactants | Reagents | Solvent | Temperature | Time | Product | Yield |

| 4-piperidone monohydrate hydrochloride | Potassium carbonate, Benzyl bromide | DMF | 65 °C | 14 h | N-Benzyl-4-piperidone | 89.28% chemicalbook.com |

Once N-benzyl-4-piperidone is synthesized, the next step is the introduction of the chlorine atom at the C-4 position. This is typically achieved through a chlorination reaction. The ketone group at the C-4 position is first converted to a hydroxyl group via reduction, often using a reducing agent like sodium borohydride. This N-benzyl-4-hydroxypiperidine is then subjected to chlorination using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to replace the hydroxyl group with a chlorine atom, thus forming this compound.

Cyclization Reactions

Cyclization reactions offer an alternative pathway to construct the piperidine ring of this compound from acyclic precursors.

A patented method describes the synthesis of N-substituted-4-piperidones through the condensation of a primary amine with 1,5-dichloro-3-pentanone. google.com While this specific patent focuses on the synthesis of the piperidone, a similar principle can be applied. In a theoretical approach for this compound, benzylamine (B48309) could react with a suitable five-carbon dielectrophile. For instance, the condensation of benzylamine with 1,5-dichloropentane (B10660) would, through a double nucleophilic substitution, lead to the formation of the 1-benzylpiperidine (B1218667) ring. Subsequent functionalization at the C-4 position would be required to introduce the chloro group.

A more contemporary and efficient method for the synthesis of 4-chloropiperidine derivatives involves an aza-Prins type cyclization. rasayanjournal.co.inyoutube.com This reaction utilizes Niobium(V) chloride (NbCl5) as a Lewis acid to mediate the cyclization of epoxides and homoallylic amines. rasayanjournal.co.inrasayanjournal.co.in In this process, the NbCl5 activates the epoxide, facilitating its opening by the nitrogen of the homoallylic amine. This is followed by an intramolecular cyclization and subsequent trapping of the resulting carbocation by a chloride ion from the Lewis acid, directly yielding the 4-chloropiperidine derivative. rasayanjournal.co.in This method is notable for its efficiency and good yields, with reported yields ranging from 80% to 93%. rasayanjournal.co.in The reaction proceeds stereoselectively, often favoring the formation of the trans-isomer. rasayanjournal.co.in

| Reactants | Lewis Acid | Solvent | Time | Product | Yield |

| Styrene oxide, Homoallylic amine | Niobium(V) chloride | Methylene (B1212753) chloride | 15 min | trans-2-benzyl-4-chloro-1-tosylpiperidine | 88% rasayanjournal.co.inrasayanjournal.co.in |

This methodology showcases the utility of modern catalytic systems in providing direct and high-yielding routes to complex heterocyclic structures like this compound and its derivatives.

Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines Mediated by Niobium(V) Chloride for 4-Chloropiperidine Derivatives

Reaction Mechanism and Scope of the Catalyst in Aza-Prins Cyclization

The aza-Prins cyclization is a powerful method for the formation of substituted piperidines. For the synthesis of 4-chloropiperidines, this reaction typically involves the cyclization of a homoallylic amine with an aldehyde, mediated by a Lewis acid. The catalyst plays a crucial role in activating the substrates and directing the reaction pathway.

One effective catalyst for this transformation is Niobium(V) chloride (NbCl5). The proposed mechanism begins with the NbCl5-mediated opening of an epoxide ring, which then undergoes an intramolecular hydrogen migration. This is followed by the nucleophilic attack of the amine and a subsequent rearrangement to form a piperidine carbocation intermediate. The chloride ion, readily available from the NbCl5 catalyst, then attacks the carbocation at the 4-position to yield the final 4-chloro piperidine derivative. google.comrasayanjournal.co.in This process is generally stereoselective.

Other Lewis acids have also been employed to catalyze similar transformations. For instance, aluminum chloride (AlCl3) and iron(III) halides can promote the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds to produce trans-2-substituted-4-halopiperidines with high yields and good diastereoselectivity.

Effect of Protecting Groups on Amine Reactivity and Yield in Aza-Prins Cyclization

Furthermore, the choice of the protecting group is critical for the success of the reaction. While sulfonamide-based protecting groups like tosyl (Ts) or nosyl (Ns) are commonly used and facilitate the cyclization, other common amine protecting groups such as N-benzyl or N-Boc (tert-butoxycarbonyl) have been reported to be unsuitable for the aza-Prins cyclization under certain conditions, as they may not undergo the desired reaction.

Derivation from N-Benzyl-4-piperidone

A common and versatile starting material for the synthesis of this compound is N-Benzyl-4-piperidone. This precursor can be converted to the target compound through several multi-step sequences.

Partial Reduction of 1-Benzyl-4-piperidine Carboxylic Acid Esters with Vitride Complex

One synthetic route involves the partial reduction of 1-benzyl-4-piperidine carboxylic acid esters, such as the methyl or ethyl formate (B1220265) derivatives. This reduction can be achieved using a Vitride complex, which is a brand name for sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®). This reagent allows for the selective reduction of the ester to the corresponding aldehyde, 1-benzyl-4-piperidine formaldehyde, which is a key intermediate. google.comnih.gov This method is valued for its operational simplicity and high yield, making it suitable for larger-scale production. google.com

| Reactant | Reducing Agent | Product |

| 1-Benzyl-4-piperidine methyl formate | Vitride complex | 1-Benzyl-4-piperidine formaldehyde |

| 1-Benzyl-4-piperidine ethyl formate | Vitride complex | 1-Benzyl-4-piperidine formaldehyde |

Wittig Reaction of 1-Benzylpiperidin-4-one to Form 1-Benzyl-4-methylenepiperidine (B1309272) as an Intermediate

An alternative pathway from 1-benzylpiperidin-4-one involves the creation of an exocyclic double bond through a Wittig reaction. In this step, 1-benzylpiperidin-4-one is reacted with a phosphorus ylide, typically generated from methyl triphenylphosphonium bromide, to produce 1-benzyl-4-methylenepiperidine. google.com This intermediate is a crucial precursor for the introduction of the chloro substituent at the 4-position.

| Ketone | Wittig Reagent | Product |

| 1-Benzylpiperidin-4-one | Methyl triphenylphosphonium bromide | 1-Benzyl-4-methylenepiperidine |

Conversion of 1-Benzyl-4-methylenepiperidine to this compound

The final step in this sequence is the conversion of 1-benzyl-4-methylenepiperidine to the target compound, this compound. This is typically achieved through a hydrochlorination reaction, where hydrogen chloride (HCl) is added across the double bond. The addition follows Markovnikov's rule, which predicts that the proton (H+) will add to the carbon atom of the double bond that has more hydrogen atoms (the methylene carbon), while the chloride ion (Cl-) will add to the more substituted carbon (the quaternary carbon at the 4-position of the piperidine ring). chemistrysteps.commasterorganicchemistry.com This regioselectivity is driven by the formation of the more stable tertiary carbocation intermediate at the 4-position.

Alternative and Emerging Synthetic Routes for Chloropiperidine Scaffolds

Beyond the classical methods, research continues to explore novel and more efficient synthetic routes to chloropiperidine scaffolds. An efficient method for the synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen-substituted homoallylic benzenesulfonamides and aldehydes has been developed, proceeding via an aza-Prins cyclization followed by a base-mediated elimination. google.com

Another innovative approach involves the iodide-mediated electrochemical cyclization of N-pentenylamines to furnish 3-chloropiperidines. This electro-organic method offers an environmentally benign alternative by avoiding the need for stoichiometric amounts of conventional oxidants.

Acid-Mediated 4-Chloropiperidines Synthesis

A prominent acid-mediated method for synthesizing 4-chloropiperidine derivatives is the aza-Prins type cyclization. This reaction typically involves the cyclization of homoallylic amines with an aldehyde or, alternatively, the reaction of epoxides with homoallylic amines facilitated by a Lewis acid.

One effective approach utilizes Niobium (V) chloride (NbCl₅) as a Lewis acid to mediate the cyclization of epoxides and homoallylic amines. nih.gov This method is advantageous due to the high stability and ease of handling of NbCl₅, often requiring only small catalytic loadings. The proposed mechanism involves the NbCl₅-mediated opening of the epoxide ring. This is followed by a nucleophilic attack from the amine and subsequent rearrangement to form a piperidine carbonium ion. The chloride ion, available from the Lewis acid, then traps this intermediate to yield the final 4-chloropiperidine product. nih.gov The stereochemistry of the final product and the reaction yield can be influenced by the nature of the protecting group on the amine; bulkier groups may lead to lower yields. nih.gov

The reaction has been shown to be effective for a range of substrates, producing various trans-4-chloropiperidine derivatives in good yields.

Table 1: Examples of Aza-Prins Type Cyclization for 4-Chloropiperidine Synthesis nih.gov

| Entry | Homoallylic Amine Protecting Group | Epoxide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Tosyl (Ts) | Benzyl glycidyl (B131873) ether | trans-2-benzyl-4-chloro-1-tosylpiperidine | 85 |

| 2 | Benzyloxycarbonyl (Cbz) | Benzyl glycidyl ether | trans-benzyl 2-benzyl-4-chloropiperidine-1-carboxylate | 82 |

| 3 | tert-Butoxycarbonyl (Boc) | Benzyl glycidyl ether | trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate | 78 |

| 4 | Tosyl (Ts) | Styrene oxide | trans-4-chloro-2-phenyl-1-tosylpiperidine | 88 |

This table is interactive. You can sort and filter the data.

Another related acid-catalyzed strategy is the aza-Prins cyclization starting from gem-disubstituted homoallylic amines and ketoaldehydes, which has been used to create 4-hydroxypiperidines. nih.gov The resulting 4-hydroxy group can then be converted to a 4-chloro substituent in a subsequent step, typically using reagents like thionyl chloride or hydrogen chloride.

Metal-Free N-Heterocyclization of Arylamines with Cyclic Ethers (e.g., using Phosphoryl Chloride)

A metal-free approach for the synthesis of N-aryl-substituted azacycles, including piperidines, involves the reaction of arylamines with cyclic ethers. A notable method employs phosphoryl chloride (POCl₃) as a promoter. organic-chemistry.org In this process, arylamines react with cyclic ethers like tetrahydrofuran (B95107) (for five-membered rings) or tetrahydropyran (B127337) (for six-membered rings) in the presence of POCl₃ and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). organic-chemistry.org

This reaction is believed to proceed via the activation of the cyclic ether by POCl₃, making it susceptible to nucleophilic attack by the arylamine. The subsequent intramolecular cyclization and elimination steps lead to the formation of the N-aryl piperidine. This method provides an efficient, metal-free route to various N-aryl azacycles in high yields. organic-chemistry.org While this specific methodology is well-documented for N-aryl piperidines, its direct application to N-benzyl derivatives like this compound is less common. However, it represents an important class of metal-free heterocyclization reactions. The Bischler-Napieralski reaction, which also often uses POCl₃, is a classic method for synthesizing dihydroisoquinolines from β-arylethylamides through intramolecular cyclization, showcasing the utility of POCl₃ in forming six-membered nitrogen heterocycles. wikipedia.orgjk-sci.comcommonorganicchemistry.com

Radical Cyclization Approaches

Radical cyclizations offer a powerful and versatile strategy for constructing piperidine rings, often under mild conditions. commonorganicchemistry.com These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated moiety.

One such approach is the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been used to create 2,4,5-trisubstituted piperidines with good diastereoselectivity. organic-chemistry.org Another strategy involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. wikipedia.org

A modern and environmentally benign method utilizes iodide-mediated electrolysis to synthesize 3-chloropiperidines. youtube.com In this electroorganic process, N-pentenylamines are cyclized using tetrabutylammonium (B224687) iodide (TBAI) as a redox catalyst. The reaction proceeds through an iodide-mediated oxidation, likely via a radical pathway, to form the cyclized product without the need for stoichiometric chemical oxidants. youtube.com While this specific protocol yields 3-chloropiperidines, the underlying principles of radical-mediated cyclization are broadly applicable and could be adapted for 4-substituted analogues.

Table 2: Overview of Radical Cyclization Strategies for Piperidine Synthesis

| Strategy | Radical Precursor | Key Features | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Stabilized Radical Cyclization | Bromo-α,β-unsaturated esters | 6-exo-trig cyclization, diastereoselective | 2,4,5-Trisubstituted Piperidines | organic-chemistry.org |

| α-Aminoalkyl Radical Cyclization | α-Aminoalkyl radicals | Cyclization onto unactivated double bonds | Polysubstituted Piperidines | wikipedia.org |

| Iodide-Mediated Electrocyclization | N-pentenylamines | Uses TBAI as a redox catalyst, metal-free | 3-Chloropiperidines | youtube.comwikipedia.org |

This table is interactive. You can sort and filter the data.

Asymmetric Synthesis of Piperidine Derivatives Relevant to this compound Synthesis

The development of asymmetric methods to synthesize chiral piperidine derivatives is crucial for pharmaceutical applications. youtube.com Several strategies have been established to control the stereochemistry during the formation of the piperidine ring, which are relevant to the synthesis of specific enantiomers of compounds like this compound.

One approach utilizes chiral auxiliaries. For instance, a chiral–hydrazone based asymmetric synthesis has been developed for 1,3,4,5-tetrasubstituted piperidines. This method involves the alkylation of a ketone-derived chiral hydrazone, followed by further transformations to construct the piperidine ring with good enantiomeric excesses.

Organocatalysis provides another powerful tool for asymmetric piperidine synthesis. An enantioselective intramolecular aza-Michael reaction has been used in a desymmetrization process to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. This reaction uses a chiral amine catalyst to differentiate between two enantiotopic functional groups, leading to the formation of chiral products with high levels of enantioselectivity. Similarly, a one-pot synthesis involving the condensation of a nitroalkene, a chiral amine, and an enone can produce enantiomerically pure piperidines through chirality induction controlled by an unusual exocyclic stereoelectronic effect.

Chemo-enzymatic methods combine the strengths of chemical synthesis and biocatalysis. A general approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. This process involves a key stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. These advanced methodologies highlight the diverse and sophisticated strategies available for accessing stereochemically pure piperidine derivatives.

Compound List

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| This compound |

| 4-hydroxypiperidine |

| Benzyl glycidyl ether |

| Niobium (V) chloride (NbCl₅) |

| Phosphoryl chloride (POCl₃) |

| Styrene oxide |

| Tetrahydrofuran |

| Tetrahydropyran |

| tetrabutylammonium iodide (TBAI) |

| thionyl chloride |

| trans-2-benzyl-4-chloro-1-tosylpiperidine |

| trans-4-chloro-1-mesyl-2-phenylpiperidine |

| trans-4-chloro-2-phenyl-1-tosylpiperidine |

| trans-benzyl 2-benzyl-4-chloropiperidine-1-carboxylate |

Chemical Reactivity and Transformations of 1 Benzyl 4 Chloropiperidine

Nucleophilic Substitution Reactions at C-4

The chlorine atom at the C-4 position of 1-benzyl-4-chloropiperidine is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity allows for the introduction of various functional groups at this position, leading to the synthesis of diverse molecular scaffolds.

Reaction with N-Benzoylaminoethyl Moieties to Form Anti-Acetylcholinesterase Derivatives

Researchers have explored the reaction of this compound with N-benzoylaminoethyl moieties in the development of compounds with potential anti-acetylcholinesterase activity. Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The synthesis of these derivatives typically involves the nucleophilic substitution of the chloride by the amino group of an N-benzoylaminoethyl-containing nucleophile. This reaction creates a new carbon-nitrogen bond, linking the piperidine (B6355638) ring to the N-benzoylaminoethyl side chain.

Reaction with Pyridine (B92270) Derivatives for Antimalarial Compounds

In the quest for new antimalarial agents, this compound has been used as a scaffold to be combined with various pyridine derivatives. Malaria remains a significant global health issue, and the development of new, effective treatments is crucial. The synthesis of these potential antimalarial compounds involves the nucleophilic substitution of the chloride on the piperidine ring by a suitable nucleophilic group on the pyridine derivative. This reaction has led to the discovery of compounds with promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. For instance, some of the synthesized 1,4-disubstituted piperidine derivatives have shown activity comparable to the established antimalarial drug, chloroquine. nih.gov

Debenzylation Reactions

The benzyl (B1604629) group attached to the piperidine nitrogen is often used as a protecting group in multi-step syntheses. Its removal, or debenzylation, is a critical step to either obtain the final desired product or to allow for further functionalization of the piperidine nitrogen.

Hydrogenation with Palladium/Carbon Catalyst for Removal of Benzyl Group

A widely used method for the debenzylation of N-benzyl amines is catalytic hydrogenation. nih.gov This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. nih.govnacatsoc.org The benzyl group is cleaved from the nitrogen atom, yielding the corresponding secondary amine and toluene (B28343) as a byproduct. The efficiency and selectivity of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. nih.govnacatsoc.org For instance, the use of a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon, has been shown to facilitate the debenzylation under milder conditions. nih.gov

Table 1: Catalyst Systems for Debenzylation

| Catalyst System | Key Features |

|---|---|

| Palladium/Carbon (Pd/C) | Commonly used, efficient for N-benzyl group removal. nih.govnacatsoc.org |

Cleavage with 1-chloroethyl chloroformate followed by Methanol Reflux

An alternative to catalytic hydrogenation for debenzylation is the use of chemical reagents such as 1-chloroethyl chloroformate. This method, often referred to as the von Braun reaction, proceeds in two steps. First, the tertiary amine reacts with 1-chloroethyl chloroformate to form an intermediate carbamate. This intermediate is then treated with methanol, typically under reflux, to yield the debenzylated secondary amine hydrochloride. This method is particularly useful when the molecule contains other functional groups that might be sensitive to the conditions of catalytic hydrogenation.

Formation of Piperidinium (B107235) Salts

The nitrogen atom in the piperidine ring of this compound is basic and can react with acids to form piperidinium salts. This reaction involves the protonation of the nitrogen atom by an acid, resulting in the formation of a positively charged piperidinium ion and the corresponding anion of the acid. The formation of salts is a common practice in pharmaceutical chemistry to improve the solubility, stability, and bioavailability of amine-containing compounds. The specific properties of the resulting salt depend on the acid used in its formation.

Quaternization to 1-Benzyl-4-chloropiperidinium Chloride

The tertiary amine of this compound can undergo a quaternization reaction, a classic transformation of tertiary amines. This reaction involves the alkylation of the nitrogen atom, converting the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) salt. The product of this reaction with an appropriate alkylating agent is a 1-benzyl-4-chloropiperidinium salt. For instance, reaction with an alkyl halide (RX, where R is an alkyl group and X is a halide) leads to the formation of a 1-alkyl-1-benzyl-4-chloropiperidinium halide.

This process transforms the nucleophilic nitrogen into a quaternary center, altering the molecule's physical and chemical properties. The resulting salt, such as 1-benzyl-4-chloropiperidinium chloride, exhibits increased water solubility and a different reactivity profile compared to the parent compound. A similar process has been utilized in the synthesis of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides, highlighting the general applicability of this reaction. nih.gov

Table 1: General Quaternization Reaction

| Reactant | Reagent (Alkylating Agent) | Product |

| This compound | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | 1-Alkyl-1-benzyl-4-chloropiperidinium Halide |

Stereochemical Aspects in Reactions of Chloropiperidines

The stereochemistry of chloropiperidines, including this compound, plays a crucial role in their reactivity and the spatial arrangement of products formed from their reactions.

Enantioselective Synthesis and Stereoisomer Impact on Reactivity

The synthesis of specific stereoisomers (enantiomers or diastereomers) of substituted piperidines is a significant area of research, as the spatial arrangement of atoms can profoundly influence a molecule's interaction with other chiral entities. libretexts.org Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For piperidine derivatives, methods such as palladium-catalyzed asymmetric intramolecular allylic alkylation have been developed to create C4-substituted tetrahydroisoquinolines with high enantioselectivity. rsc.org Similarly, diastereoselective syntheses, such as the NbCl₅-mediated aza-Prins type cyclization, can yield specific diastereomers like trans-2-benzyl-4-chloropiperidine derivatives. rasayanjournal.co.in

The impact of stereoisomerism on reactivity is a fundamental concept in chemistry. biomedgrid.com Enantiomers of a chiral molecule can exhibit different rates of reaction when interacting with other chiral reagents or catalysts. This is because the transition states formed from the different enantiomers are diastereomeric and thus have different energies. One enantiomer may be more reactive or lead to different products altogether compared to its mirror image. researchgate.net For example, in biological systems, which are inherently chiral, one enantiomer (the eutomer) may be responsible for the desired activity, while the other (the distomer) may be inactive or have different, sometimes undesirable, effects. researchgate.net

Table 2: General Impact of Stereoisomers on Chemical Properties

| Property | Description |

| Reaction Rate | Enantiomers can react at different rates with a chiral reagent or catalyst. |

| Product Formation | Reactions of different stereoisomers can lead to diastereomeric products with different physical and chemical properties. |

| Biological Activity | In a chiral environment like the body, one stereoisomer may be active while the other is inactive or has a different effect. biomedgrid.comresearchgate.net |

| Toxicity | In some cases, one enantiomer of a compound can be therapeutic while the other is toxic. biomedgrid.com |

Conformational Analysis and Steric Effects of Chlorine Substitution at C-4

The piperidine ring of this compound is not planar and, like cyclohexane (B81311), adopts a stable chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).

For a 4-substituted piperidine, two chair conformations are in equilibrium. In the case of this compound, these two conformations involve the chlorine atom being either axial or equatorial. The position of this equilibrium is determined by a combination of steric and electronic effects.

Electronic Effects: Hyperconjugative interactions can also influence the conformational equilibrium. In some halogenated heterocycles, interactions between the C-X (X=halogen) antibonding orbital (σ*) and adjacent C-H or lone pair orbitals can stabilize an axial conformation. researchgate.netnih.gov For instance, studies on fluorinated piperidines show that electrostatic and hyperconjugative effects can lead to a strong preference for an axial fluorine atom. researchgate.net In cis-2-halocyclohexylamines, strong hyperconjugative interactions result in the halogen preferring an axial position, an effect that is not highly sensitive to the solvent or the size of the halogen (Cl vs. Br). nih.gov

The large N-benzyl group itself has a strong preference for the equatorial position to avoid steric clashes. This anchors the ring and means the primary conformational equilibrium is the "ring-flip" that interconverts the C-4 chlorine between axial and equatorial positions. The final equilibrium is a balance between the steric preference of chlorine for the equatorial position and any potential stabilizing electronic effects that might favor the axial position.

Table 3: Factors Influencing Conformational Equilibrium of 4-Chloropiperidine (B1584346) Ring

| Factor | Favored Position for Chlorine | Rationale |

| Steric Hindrance (A-value) | Equatorial | Minimizes unfavorable 1,3-diaxial interactions with axial hydrogens. |

| Hyperconjugation | Potentially Axial | Stabilizing interactions (e.g., σC-H → σ*C-Cl) can favor the axial conformer. nih.gov |

| Dipole-Dipole Interactions | Dependent on other substituents | Interactions between the C-Cl dipole and other polar bonds in the ring can influence the equilibrium. researchgate.net |

Advanced Spectroscopic Characterization and Computational Studies of 1 Benzyl 4 Chloropiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 1-benzyl-4-chloropiperidine, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region, generally between δ 7.2 and 7.4 ppm, as a multiplet.

A key feature in the spectrum is the signal for the benzylic protons (–CH₂–Ph). Due to the chiral center created by the substitution pattern, or through restricted rotation, these protons are diastereotopic and are expected to appear as a pair of doublets, a so-called AB quartet, rather than a simple singlet. This phenomenon is observed in many N-benzylpiperidine derivatives. For instance, in a study of related chiral piperidine (B6355638) derivatives, the N-benzylic methylene (B1212753) protons were observed to split with a geminal coupling constant of around 13.2 Hz. chemicalbook.com

The proton at the C-4 position, being attached to a carbon bearing a chlorine atom, is expected to be deshielded and would likely appear as a multiplet in the range of δ 4.1-4.5 ppm. Its multiplicity would be dictated by the coupling with the adjacent methylene protons at C-3 and C-5.

The remaining protons on the piperidine ring would resonate further upfield. The protons at C-2 and C-6, adjacent to the nitrogen atom, would be found in the range of δ 2.5-3.0 ppm, while the protons at C-3 and C-5 would be expected between δ 1.5 and 2.2 ppm.

In a closely related series of compounds, trans-2-benzyl-4-chloro-1-tosylpiperidine, the proton at C-4 was observed as a multiplet around δ 4.42 ppm, and the benzylic protons appeared as a multiplet at δ 7.28 ppm. rasayanjournal.co.in While the substitution pattern is different, these values provide a reasonable estimate for the chemical shifts in this compound.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet |

| Benzylic (CH₂) | ~3.5 | Singlet or AB quartet |

| C-4 Proton (CH-Cl) | 4.1 - 4.5 | Multiplet |

| C-2, C-6 Protons (CH₂) | 2.5 - 3.0 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The aromatic carbons of the benzyl group would appear in the δ 127-138 ppm region. The ipso-carbon, to which the methylene group is attached, would have a distinct chemical shift within this range.

The benzylic carbon (–CH₂–Ph) is anticipated to resonate around δ 63 ppm. The carbon at C-4, bonded to the electronegative chlorine atom, would be significantly deshielded and is expected in the range of δ 55-60 ppm. The carbons adjacent to the nitrogen, C-2 and C-6, would appear around δ 53-58 ppm. The remaining piperidine carbons, C-3 and C-5, would be found further upfield, typically between δ 30 and 40 ppm.

For comparison, in trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate, the C-4 carbon resonates at δ 58.45 ppm, and the carbons adjacent to the nitrogen appear at δ 47.28 ppm and δ 56.78 ppm. rasayanjournal.co.in In 1-benzylpiperidine (B1218667) itself, the benzylic carbon is at δ 64.02 ppm, and the piperidine carbons C-2/C-6, C-3/C-5, and C-4 are at δ 54.59, δ 26.08, and δ 24.51 ppm, respectively (in DMSO-d₆). rsc.org The presence of the 4-chloro substituent would significantly shift the C-4 signal downfield and also influence the shifts of the other ring carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (ipso) | ~138 |

| Aromatic (ortho, meta, para) | 127 - 130 |

| Benzylic (CH₂) | ~63 |

| C-4 (CH-Cl) | 55 - 60 |

| C-2, C-6 (CH₂) | 53 - 58 |

Computational chemistry offers powerful tools to predict NMR parameters. By calculating the energies of different stable conformations of a molecule, such as the chair conformations with the benzyl and chloro groups in axial or equatorial positions, a Boltzmann distribution can be determined. This distribution reflects the population of each conformer at a given temperature.

The NMR chemical shifts and coupling constants for each conformer can be calculated using methods like Density Functional Theory (DFT). The experimentally observed NMR spectrum is a weighted average of the spectra of the individual conformers, based on their Boltzmann populations. This approach allows for a more accurate assignment of complex spectra and provides insight into the conformational preferences of the molecule in solution. researchgate.net Studies on substituted piperidines have shown that the solvent can significantly influence the conformational equilibrium and, consequently, the NMR parameters. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₆ClN), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula.

In the analysis of related compounds, such as trans-2-benzyl-4-chloro-1-tosylpiperidine, HRMS was used to confirm the molecular formula, with the observed m/z for [M+H]⁺ being 364.80. rasayanjournal.co.in For this compound, a key fragmentation pathway would likely involve the loss of the benzyl group, leading to a prominent fragment ion corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragmentation could be the loss of a chlorine atom or HCl.

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing mixtures and for the purification and identification of synthetic products and their by-products. chemscene.com An LC-MS method would allow for the separation of this compound from starting materials and impurities, with the mass spectrometer providing confirmation of the molecular weight of the eluting peaks.

The development of an LC-MS method would involve optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) and water with additives like formic acid to promote ionization, and the mass spectrometer parameters to achieve good sensitivity and resolution. rasayanjournal.co.innih.gov This technique is invaluable for monitoring the progress of a synthesis and for ensuring the purity of the final compound.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the characterization of molecular structures. These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the functional groups present.

The FT-IR and FT-Raman spectra of this compound and its derivatives are characterized by absorption bands corresponding to the vibrations of their constituent functional groups. The analysis of these spectra allows for the identification and confirmation of the molecular structure.

Key vibrational modes include:

N-H and O-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, these bands are indicative of the presence of amine and hydroxyl groups, respectively. For instance, in some amine derivatives, N-H stretching vibrations appear as a strong band in the FT-IR spectrum and a weaker band in the FT-Raman spectrum. globalresearchonline.net

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are generally found in the 3100-2800 cm⁻¹ range.

C=O stretching: The carbonyl group, if present in a derivative, exhibits a strong absorption band between 1850 and 1550 cm⁻¹. globalresearchonline.net

C-N stretching: These vibrations are typically observed in the 1260-1000 cm⁻¹ region and are of strong intensity. globalresearchonline.net

C-O stretching: Strong bands in the 1260-1000 cm⁻¹ range are characteristic of C-O stretching vibrations. globalresearchonline.net

C-Cl stretching: The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

The comparison between experimental and theoretically computed vibrational data, often obtained through methods like Density Functional Theory (DFT), aids in the precise assignment of these vibrational modes. orientjchem.org Discrepancies between the two can often be attributed to intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H / O-H | Stretching | 3300-3500 | Strong (FT-IR), Weak (FT-Raman) |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 3000-2800 | Medium to Strong |

| C=O | Stretching | 1850-1550 | Strong |

| C-N | Stretching | 1260-1000 | Strong |

| C-O | Stretching | 1260-1000 | Strong |

| C-Cl | Stretching | < 800 | Medium to Strong |

Computational Chemistry Applications

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and spectroscopic properties of compounds like this compound. orientjchem.org By employing basis sets such as B3LYP/6-311G(d,p), researchers can calculate the optimized molecular structure, including bond lengths and angles. nih.govmdpi.com These theoretical calculations are crucial for understanding the three-dimensional arrangement of atoms in the molecule.

Furthermore, DFT can be used to compute theoretical vibrational frequencies (FT-IR and FT-Raman spectra). orientjchem.org A strong correlation between the calculated and experimental spectra validates the optimized geometry and aids in the definitive assignment of vibrational bands. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory that help in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO energy gap suggests that a molecule is more likely to undergo electronic transitions and is therefore more chemically reactive. nih.gov This analysis helps in characterizing the intramolecular charge transfer that can occur within the molecule. For instance, in derivatives of this compound, the HOMO may be localized on the electron-rich benzyl or piperidine rings, while the LUMO may be centered on electron-withdrawing groups, facilitating charge transfer upon excitation. The calculated HOMO-LUMO energy gap for a related quinoline (B57606) derivative was found to be 4.0319 eV. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). researchgate.net

For derivatives of this compound, the MEP map would likely show negative potential around the nitrogen atom of the piperidine ring and the chlorine atom, making these sites susceptible to electrophilic attack. orientjchem.org Conversely, the hydrogen atoms of the benzyl and piperidine rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. researchgate.net In the context of drug discovery, molecular docking is extensively used to predict the binding mode and affinity of a ligand (like a derivative of this compound) to the active site of a target protein. researchgate.netnih.gov

By simulating the interaction between the ligand and the protein, researchers can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex. researchgate.net This information is invaluable for identifying potential biological targets for a given compound and for designing new derivatives with improved binding affinity and selectivity. nih.gov For example, docking studies on similar heterocyclic compounds have been used to evaluate their potential as inhibitors for enzymes like acetylcholinesterase or to understand their antibacterial activity. nih.govnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The preclinical evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the drug discovery and development pipeline. In recent years, in silico computational methods have become indispensable tools for predicting these properties, offering a rapid and cost-effective means to assess the viability of a compound before advancing to more resource-intensive in vitro and in vivo studies. For this compound and its derivatives, computational ADMET profiling provides valuable insights into their potential pharmacokinetic and toxicological characteristics.

Detailed research findings from computational studies on related piperidine derivatives shed light on the likely ADMET properties of this compound. These studies typically employ a range of software and predictive models to evaluate key parameters that govern a molecule's behavior in the body.

Absorption

Gastrointestinal absorption is a key determinant of oral bioavailability. For piperidine derivatives, computational models often predict high gastrointestinal absorption. researchgate.net For instance, studies on various piperidine derivatives have shown that they generally exhibit good absorption characteristics. researchgate.netresearchgate.net This is often linked to their physicochemical properties, such as appropriate lipophilicity and molecular size, which are consistent with established guidelines for drug-likeness, like Lipinski's Rule of Five. researchgate.netresearchgate.net

Distribution

The distribution of a compound throughout the body, including its ability to penetrate the blood-brain barrier (BBB), is crucial for its therapeutic efficacy and potential central nervous system (CNS) side effects. For piperidine-based compounds, BBB permeability can vary significantly based on their specific substitutions. Some derivatives are predicted to have a high probability of penetrating the CNS, while others are not. mdpi.com The prediction of plasma protein binding (PPB) is another important aspect of distribution, as extensive binding can limit the concentration of the free drug available to exert its pharmacological effect.

Metabolism

The metabolic fate of a drug is largely determined by its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. In silico predictions for piperidine derivatives often focus on their potential to inhibit key CYP isoforms such as CYP2D6, CYP3A4, and CYP2C9. researchgate.net Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles. For example, some piperidine derivatives are predicted to be inhibitors of CYP2D6. mdpi.com

Excretion

The route and rate of excretion are critical for determining a drug's dosing regimen and potential for accumulation. While specific excretion pathways are best determined through experimental studies, computational models can provide initial estimates based on properties like water solubility.

Toxicity

Toxicity prediction is a cornerstone of in silico ADMET profiling. Computational models can assess a range of potential toxicities, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others. For piperidine derivatives, these predictions are vital for early identification of potential safety liabilities. Virtual toxicity screening is a common practice in the computational evaluation of these compounds. nih.govnih.gov

The following tables present predicted ADMET properties for a representative derivative of 1-benzylpiperidine, providing a reference for the potential profile of this compound.

Table 1: Predicted Physicochemical and ADMET Properties for a 1-Benzylpiperidine Derivative

| Property | Predicted Value | Source |

| Water Solubility | 0.0045 mg/mL | ALOGPS drugbank.com |

| logP | 4.14 | ALOGPS drugbank.com |

| pKa (Strongest Basic) | 9.12 | Chemaxon drugbank.com |

| Bioavailability | 1 | Chemaxon drugbank.com |

| Rule of Five | Yes | Chemaxon drugbank.com |

| Ghose Filter | Yes | Chemaxon drugbank.com |

| Veber's Rule | Yes | Chemaxon drugbank.com |

| MDDR-like Rule | Yes | Chemaxon drugbank.com |

Table 2: Summary of In Silico ADMET Predictions for Piperidine Derivatives from Various Studies

| ADMET Parameter | General Findings for Piperidine Derivatives | References |

| Absorption | Generally good to high gastrointestinal absorption predicted. | researchgate.netresearchgate.net |

| Distribution | Blood-brain barrier penetration varies depending on the specific derivative. | mdpi.com |

| Metabolism | Potential for inhibition of cytochrome P450 enzymes, particularly CYP2D6. | researchgate.netmdpi.com |

| Toxicity | Generally predicted to have low toxicity, though specific liabilities can be identified. | researchgate.netnih.govnih.gov |

It is imperative to note that while in silico ADMET predictions are highly valuable for guiding drug discovery efforts, they are predictive in nature. The actual pharmacokinetic and toxicological profiles of this compound and its derivatives must be confirmed through experimental in vitro and in vivo assays.

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Systems

1-Benzyl-4-chloropiperidine is a versatile heterocyclic building block utilized in the synthesis of more complex molecular architectures. The presence of the chlorine atom at the 4-position of the piperidine (B6355638) ring provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of elaborate heterocyclic frameworks. The benzyl (B1604629) group, on the other hand, serves as a protecting group for the piperidine nitrogen, which can be readily removed at a later stage of the synthesis if required. This combination of a reactive center and a stable, yet removable, protecting group makes it an ideal starting material for multi-step synthetic sequences.

The utility of the closely related precursor, 1-benzyl-4-piperidone, in synthesizing various medicinal compounds further underscores the importance of the N-benzylpiperidine core in constructing complex systems. nih.govcsic.es For instance, 1-benzyl-4-piperidone is a key starting material for creating spirocyclic furopyridines and spiropiperidine iminohydantoin aspartyl protease inhibitors. nih.gov The conversion of the ketone in 1-benzyl-4-piperidone to other functional groups, or the direct use of the chloro-substituent in this compound, opens avenues to a vast library of heterocyclic compounds. The synthesis of various 4-chloro-piperidine derivatives through methods like NbCl5 mediated aza-Prins type cyclization highlights the chemical accessibility and reactivity of this class of compounds. rasayanjournal.co.in

Precursor for Pharmacologically Active Compounds

The structural motif of 1-benzylpiperidine (B1218667) is a common feature in a multitude of pharmacologically active agents. Consequently, this compound and its derivatives are crucial intermediates in the synthesis of various drugs and drug candidates.

The benzylpiperidine core is a well-established scaffold for the development of ligands targeting various receptors in the central nervous system, including opioid receptors. While specific examples from NeuroSearch A/S directly utilizing this compound are not publicly detailed, the broader literature on opioid and other CNS receptor ligands demonstrates the significance of this structural unit. For example, derivatives of 4-benzylpiperidine (B145979) have been explored as potent and selective dopamine (B1211576) reuptake inhibitors, which can have overlapping pharmacology with certain opioid pathways. wikipedia.org The synthesis of fentanyl analogs and other potent analgesics often starts from N-substituted piperidine precursors, highlighting the adaptability of this core structure. google.comdea.govgoogle.com The ability to modify the 4-position of the piperidine ring, facilitated by a starting material like this compound, is crucial for fine-tuning the selectivity and potency of these ligands for specific receptor subtypes, such as the NR1A/2B subtype of the NMDA receptor. nih.gov

A significant application of this compound and its derivatives is in the synthesis of acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the treatment of Alzheimer's disease and other forms of dementia. The renowned anti-dementia drug, Donepezil (Aricept®), is a prime example. The synthesis of Donepezil involves the use of 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine, a compound directly derivable from this compound through the reaction with a suitable indanone derivative. nih.gov

Extensive research has been conducted on the structure-activity relationships of 1-benzylpiperidine derivatives as AChE inhibitors. nih.govnih.gov Studies have shown that the N-benzyl group and the piperidine ring are crucial for potent inhibitory activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated, with some compounds exhibiting extremely high potency against AChE. nih.gov The development of hybrid molecules combining the 1-benzylpiperidine moiety with other pharmacophores, such as α-lipoic acid, has also been explored to create dual-function inhibitors for Alzheimer's disease. researchgate.netmdpi.com

The N-benzylpiperidine scaffold has also emerged as a promising framework for the development of antiviral agents, particularly against the influenza virus. Research has identified N-benzyl-4,4-disubstituted piperidines as a class of potent inhibitors of the influenza H1N1 virus. csic.esnih.gov These compounds act as fusion inhibitors by targeting the viral hemagglutinin (HA) protein. csic.esnih.gov

While these inhibitors are 4,4-disubstituted, this compound can serve as a valuable starting material for their synthesis. The chlorine atom can be displaced by a nucleophile to introduce one of the required substituents at the 4-position. Subsequent chemical manipulations can then lead to the desired disubstituted product. The versatility of this approach allows for the creation of a diverse library of piperidine-based analogs to explore the structure-activity relationship and optimize antiviral potency. csic.escsic.es

In the field of oncology, particularly in leukemia research, targeting the protein-protein interaction between menin and MLL1 has emerged as a promising therapeutic strategy. Benzylpiperidine derivatives have been designed and synthesized as potent inhibitors of this interaction. nih.gov These inhibitors have shown significant activity in cell-based experiments. The synthesis of these complex molecules often relies on building blocks containing the piperidine core, and this compound represents a potential starting point for introducing the necessary functionalities onto the piperidine ring to achieve potent menin-MLL1 inhibition.

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic widely used in clinical settings. The synthesis of Remifentanil and its analogs involves the construction of a 4-anilidopiperidine core. A common synthetic route starts from 1-benzyl-4-piperidone. google.com Given that this compound can be readily synthesized from or converted to 1-benzyl-4-piperidone, it stands as a key precursor in the manufacturing process of this important analgesic. The synthetic pathways to Remifentanil highlight the strategic importance of having a readily available and versatile piperidine building block like this compound.

Synthesis of Antimalarial Compounds

The piperidine ring, a core component of this compound, is a structural motif found in numerous compounds with demonstrated biological activity, including against the Plasmodium falciparum parasite, the causative agent of the most severe form of malaria. research-nexus.netnih.gov The urgent need for new antimalarials to combat widespread drug resistance has spurred research into novel piperidine-based derivatives. nih.gov

Recent studies have focused on the synthesis of 1,4-disubstituted piperidine derivatives starting from 4-aminopiperidine (B84694) precursors. research-nexus.net These syntheses aim to produce low-cost, effective compounds against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. research-nexus.net The resulting library of compounds showed that specific derivatives were highly potent, with activity comparable to or exceeding that of chloroquine. research-nexus.netnih.gov

Key findings from this research highlight the potential of the piperidine scaffold in antimalarial drug discovery. For instance, compound 13b from the synthesized series showed an IC50 value of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain, demonstrating significant potency against both. research-nexus.net Another compound, 12a , was particularly effective against the resistant W2 strain with an IC50 of 11.6 nM. research-nexus.net These results underscore the value of the substituted piperidine framework, for which this compound serves as a key synthetic precursor, in developing next-generation antimalarial agents. research-nexus.netnih.gov

Table 1: Antimalarial Activity of Synthesized Piperidine Derivatives

| Compound | IC50 (nM) vs. 3D7 Strain (Chloroquine-Sensitive) | IC50 (nM) vs. W2 Strain (Chloroquine-Resistant) |

| 12a | - | 11.6 research-nexus.net |

| 12d | 13.64 research-nexus.net | - |

| 13b | 4.19 research-nexus.net | 13.30 research-nexus.net |

| Chloroquine (Reference) | 22.38 research-nexus.net | 134.12 research-nexus.net |

Role as a Versatile Synthetic Intermediate (API Intermediate)

This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), largely due to its robust structure which can be systematically modified. The benzyl group serves as a reliable protecting group for the piperidine nitrogen, which can be removed in later synthetic steps, while the chloro-group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups.

This synthetic utility is prominently demonstrated in the production of potent fentanyl-based analgesics. An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate , a key intermediate for highly active narcotic analgesics like remifentanil, has been developed starting from 1-benzylpiperidin-4-one . researchgate.net This process involves a Strecker-type condensation to form an anilino-nitrile, which is subsequently hydrolyzed and esterified. researchgate.net The final step often involves N-debenzylation to yield the core piperidine structure. researchgate.net

Furthermore, the synthesis of other fentanyl analogs, such as Alfentanil and Sufentanil, also relies on intermediates derived from N-benzylpiperidone. google.com For example, the synthesis of 4-(Phenylamino)-4-(methoxymethyl) piperidine can be achieved through a multi-step sequence starting from N-Benzylpiperidone. google.com In one pathway, 1-benzyl-4-phenylamino-4-(hydroxymethyl)-piperidine is synthesized and then methylated before further transformations. google.com The N-benzyl group is crucial during these initial synthetic transformations before it is ultimately removed and replaced to yield the final API. These examples firmly establish the 1-benzylpiperidine framework as a cornerstone in the synthesis of complex pharmaceutical agents.

Toxicological Considerations and Safety in Research Settings

Occupational Exposure and Safety Protocols in Laboratory Handling

Safe handling of 1-benzyl-4-chloropiperidine in a laboratory setting is paramount to minimize occupational exposure. Standard operating procedures should incorporate a combination of engineering controls, personal protective equipment (PPE), and specific handling practices.

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors. asta.edu.ausigmaaldrich.com Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation. p2infohouse.org

Personal Protective Equipment (PPE): A comprehensive PPE regimen is required when handling this compound. This includes:

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. p2infohouse.org A face shield may be necessary for splash protection.

Skin Protection: Wear suitable protective gloves (e.g., PVC) and clothing to prevent skin exposure. p2infohouse.orgscholarpublishing.org An apron and safety footwear are also recommended. scholarpublishing.orgnih.gov

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. p2infohouse.org

Handling Protocols:

Avoid all personal contact, including inhalation and contact with skin and eyes. nih.gov

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored. p2infohouse.org

Wash hands and face thoroughly after handling. p2infohouse.org

Keep containers securely sealed when not in use. p2infohouse.org

Avoid generating mists or vapors. oc-praktikum.de

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse. nih.gov

In case of accidental exposure, immediate first aid is critical. For skin contact, wash the affected area with plenty of soap and water. p2infohouse.org For eye contact, rinse cautiously with water for several minutes. asta.edu.au If inhaled, move the person to fresh air. asta.edu.au In all cases of exposure, seek medical attention. asta.edu.aup2infohouse.org

Hazard Identification and Classification (e.g., GHS Classification)

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating its hazards.

GHS Pictogram: The primary GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can cause less serious health effects. sigmaaldrich.commdpi.com

Signal Word: The GHS signal word for this compound is "Warning". sigmaaldrich.comillinois.edu

Hazard Statements: The following GHS hazard statements apply to this compound:

H315: Causes skin irritation. sigmaaldrich.comillinois.edu

H319: Causes serious eye irritation. sigmaaldrich.comillinois.edu

H335: May cause respiratory irritation. sigmaaldrich.comillinois.edu

Precautionary Statements: A selection of key precautionary statements includes:

P261: Avoid breathing dust/fume/gas/mist/vapours/spray. sigmaaldrich.comillinois.edu

P271: Use only outdoors or in a well-ventilated area. sigmaaldrich.comillinois.edu

P280: Wear protective gloves/protective clothing/eye protection/face protection. sigmaaldrich.comillinois.edu

P302+P352: IF ON SKIN: Wash with plenty of soap and water. asta.edu.au

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. asta.edu.au

Below is an interactive data table summarizing the GHS classification for this compound.

| Classification Element | Code | Description | Pictogram |

| Signal Word | - | Warning | |

| Hazard Statements | H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | ||

| H335 | May cause respiratory irritation | ||

| Precautionary Statements (Selection) | P261 | Avoid breathing vapours/spray. | |

| P280 | Wear protective gloves/eye protection. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of water. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water. |

Waste Disposal Methods and Environmental Considerations for Research Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. As a halogenated organic compound, specific waste management procedures must be followed.

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations. sigmaaldrich.com The primary method for disposal is to collect the waste in designated, properly labeled containers for pickup by a licensed chemical disposal contractor. asta.edu.au

Waste Segregation and Collection:

Halogenated Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic compounds. asta.edu.auillinois.edutemple.edu This is because the disposal of halogenated waste is often more complex and costly than non-halogenated waste. asta.edu.au

Container Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". illinois.edutemple.edu A list of all components and their approximate concentrations should be maintained if wastes are mixed. illinois.edu

Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a tightly sealing cap to prevent leaks and vapor escape. illinois.edu

Disposal Procedures:

Do not dispose of this compound down the drain or into sewer systems. p2infohouse.orgscholarpublishing.orgtemple.edu

For spills, absorb the material with an inert substance (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste. scholarpublishing.orgnih.gov

Empty containers should be handled as hazardous waste unless properly decontaminated. scholarpublishing.org

Recycling through distillation can be a viable option for some halogenated solvents in a laboratory setting, though this is dependent on the purity of the waste stream and available facilities. oc-praktikum.de

Stability and Reactivity in Laboratory Environments

Understanding the stability and reactivity of this compound is essential for safe storage and handling, preventing hazardous reactions.

Stability: The compound is generally considered stable under normal laboratory and recommended storage conditions. p2infohouse.orgnih.gov It should be stored in a tightly closed container in a cool, dry, and well-ventilated area. p2infohouse.org

Reactivity and Incompatible Materials: this compound can react with certain substances, leading to potentially hazardous situations. Key incompatibilities include:

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions, potentially causing fire or explosion. p2infohouse.orgscholarpublishing.org

Strong Acids: As a piperidine (B6355638) derivative, it is basic and will react with strong acids. p2infohouse.org These reactions can be exothermic.

Moisture: Some sources suggest avoiding moisture, which could potentially lead to hydrolysis or other degradation pathways.

Hazardous Decomposition Products: When involved in a fire or subjected to high temperatures, this compound can decompose and emit toxic and irritating fumes. asta.edu.au Expected thermal decomposition products include:

Carbon oxides (CO, CO₂)

Nitrogen oxides (NOx)

Hydrogen chloride (HCl) gas

The following table summarizes the key stability and reactivity data.

| Parameter | Information |

| Chemical Stability | Stable under normal and recommended storage conditions. p2infohouse.orgnih.gov |

| Incompatible Materials | Strong oxidizing agents, strong acids. p2infohouse.orgscholarpublishing.org |

| Conditions to Avoid | Contact with incompatible materials, excess heat, sources of ignition. asta.edu.aup2infohouse.org |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl). asta.edu.au |

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-Benzyl-4-chloropiperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis typically involves alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine, followed by chlorination at the 4-position. Reaction optimization may include:

- Temperature Control : Maintaining low temperatures (0–5°C) during chlorination to minimize side reactions .

- Catalyst Selection : Using Lewis acids (e.g., AlCl₃) or photochemical methods for regioselective chlorination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. How can researchers ensure the purity and stability of this compound during storage?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis .

- Purity Assessment : Regular analysis via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .

- Stability Testing : Accelerated stability studies under varying pH, temperature, and humidity to identify decomposition pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate experiments using standardized protocols (e.g., USP/Ph. Eur. methods for melting point determination) .

- Crystallography : X-ray diffraction to confirm molecular packing and polymorphism, which may explain divergent solubility data .

- Computational Modeling : DFT calculations to predict thermodynamic stability and correlate with observed physical properties .

- Data Contradiction Management : Cross-validate results with independent labs and publish detailed experimental conditions (e.g., solvent grade, heating rates) .

Q. How can researchers design assays to evaluate the biological activity of this compound in neurological targets (e.g., sigma receptors)?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-DTG) in competitive binding studies with brain homogenates .

- Functional Assays : Measure cAMP modulation or calcium flux in neuronal cell lines transfected with sigma receptor constructs .

- Selectivity Profiling : Screen against related receptors (e.g., opioid, dopamine) to assess off-target effects .

Q. What analytical techniques are critical for characterizing unexpected byproducts in this compound synthesis?

- Methodological Answer :

- LC-MS/MS : Identify low-abundance impurities via high-resolution mass spectrometry and fragmentation patterns .

- NMR Spectroscopy : H-H COSY and HSQC to assign stereochemistry of chlorinated intermediates .

- Thermogravimetric Analysis (TGA) : Detect solvent residues or hydrated forms that may alter reactivity .

Data Integrity and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality Control : Implement in-process checks (e.g., inline FTIR for reaction monitoring) and strict raw material specifications .

- Statistical Analysis : Use ANOVA to compare yields/purity across batches and identify critical process parameters .

- Documentation : Publish full synthetic protocols, including solvent suppliers and equipment calibration details .

Q. What steps are necessary to validate the ecological impact of this compound in compliance with regulatory guidelines?

- Methodological Answer :

- Toxicity Testing : Acute aquatic toxicity assays (e.g., Daphnia magna OECD 202) and biodegradability studies (OECD 301) .

- Environmental Fate Modeling : Predict partitioning coefficients (log P) and bioaccumulation potential using EPI Suite .

- Regulatory Alignment : Cross-reference ECHA and EPA guidelines for chemical safety assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。